A Technical Guide to the Spectroscopic Analysis of (-)-Camphoric Acid
A Technical Guide to the Spectroscopic Analysis of (-)-Camphoric Acid
This document provides an in-depth overview of the spectroscopic data for (-)-Camphoric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the data is presented in a clear, tabular format for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-Camphoric acid. Note that the NMR and IR data presented are for the enantiomer, (+)-Camphoric acid. In an achiral solvent, the spectra of enantiomers are identical.
Table 1: ¹H NMR Spectroscopic Data for (+)-Camphoric Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.1 | br s | 2H | -COOH |
| 2.737 | m | 1H | CH-COOH |
| 2.371 | m | 1H | CH₂ |
| 1.979 | m | 1H | CH₂ |
| 1.716 | m | 2H | CH₂ |
| 1.370 | s | 3H | C(CH₃)₂ |
| 1.201 | s | 3H | C(CH₃)₂ |
| 1.135 | s | 3H | C-CH₃ |
| 0.768 | s | 3H | C-CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for (+)-Camphoric Acid [2]
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 177.5 | C | C=O (Carboxylic) |
| 175.0 | C | C=O (Carboxylic) |
| 52.0 | CH | CH-COOH |
| 49.5 | C | C(CH₃)₂ |
| 46.0 | C | C-CH₃ |
| 30.0 | CH₂ | CH₂ |
| 29.5 | CH₂ | CH₂ |
| 25.0 | CH₃ | C(CH₃)₂ |
| 21.0 | CH₃ | C(CH₃)₂ |
| 15.0 | CH₃ | C-CH₃ |
Solvent: Not specified in the available data source.
Table 3: IR Spectroscopic Data for (+)-Camphoric Acid [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 2960 | Strong | C-H stretch (Aliphatic) |
| 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1450 | Medium | C-H bend (Alkyl) |
| 1380 | Medium | C-H bend (gem-dimethyl) |
| 1250 | Strong | C-O stretch (Carboxylic acid) |
| 940 | Broad | O-H bend (Carboxylic acid) |
Sample Preparation: KBr disc
Table 4: Mass Spectrometry (GC-MS) Data for Camphoric Acid [5][6]
| m/z | Relative Intensity | Assignment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 182 | Moderate | [M - H₂O]⁺ |
| 154 | Moderate | [M - COOH - H]⁺ |
| 136 | High | [M - COOH - H - H₂O]⁺ |
| 109 | High | [C₇H₉O]⁺ |
| 81 | Base Peak | [C₆H₉]⁺ |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are detailed methodologies for the spectroscopic techniques used to analyze (-)-Camphoric acid.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of (-)-Camphoric acid for ¹H NMR or a saturated solution for ¹³C NMR.[7]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8][9] Using deuterated solvents prevents solvent signals from overwhelming the analyte signals.[8][9]
-
Ensure the sample is fully dissolved and free of any solid particles by filtering it through a pipette with a glass wool plug if necessary.[7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.
-
Set the acquisition parameters, including the number of scans (ns), relaxation delay (d1), and acquisition time (at). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[10][11]
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) signal. For ¹³C spectra, broadband proton decoupling is typically used to simplify the spectrum by collapsing carbon-proton couplings into singlets.[11]
-
The instrument's receiver gain should be adjusted to prevent signal clipping.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific nuclei in the molecule.
-
2.2 Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (-)-Camphoric acid.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry (-)-Camphoric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region.[12]
-
Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the IR spectrometer.[13]
-
Ensure the sample compartment is closed to minimize interference from atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
2.3 Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (-)-Camphoric acid.
Methodology:
-
Sample Introduction:
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization - EI).[19] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[19]
-
The high energy of EI also causes the molecular ion to fragment into smaller, charged species.[17]
-
-
Mass Analysis:
-
Detection:
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of (-)-Camphoric acid using the spectroscopic techniques described.
Caption: Logical workflow for the analysis and structural confirmation of (-)-Camphoric acid.
References
- 1. D-(+)-Camphoric acid(124-83-4) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. D-(+)-Camphoric acid(124-83-4) IR Spectrum [m.chemicalbook.com]
- 4. DL-CAMPHORIC ACID(560-05-4) IR Spectrum [m.chemicalbook.com]
- 5. foodb.ca [foodb.ca]
- 6. Camphoric Acid | C10H16O4 | CID 101807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. community.wvu.edu [community.wvu.edu]
- 16. amherst.edu [amherst.edu]
- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mass Spectrometry [www2.chemistry.msu.edu]
